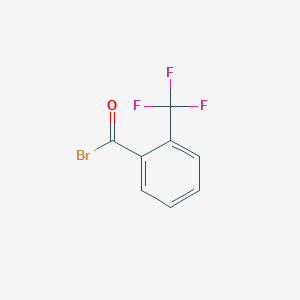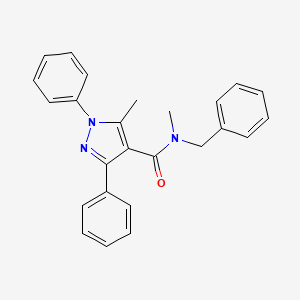
1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-(phenylmethyl)- is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation to yield pyrazoles . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents to modify the pyrazole ring.
Common reagents and conditions used in these reactions include bromine, oxygen, hydrazine, copper powder, and palladium catalysts. The major products formed from these reactions are various substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-(phenylmethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, some pyrazole derivatives act as inhibitors of carbonic anhydrase isoenzymes, which play a crucial role in various physiological processes . Additionally, molecular docking studies have shown that certain pyrazole derivatives effectively interact with amino acid residues within the active site of succinate dehydrogenase (SDH), leading to antifungal activity .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-(phenylmethyl)- can be compared with other similar compounds, such as:
Pyrazolidine: A fully saturated analogue of pyrazole with two non-adjacent nitrogen atoms.
Imidazole: A structural analogue of pyrazole with one nitrogen atom replaced by oxygen.
Isoxazole: Another analogue with the nitrogen atom in position 1 replaced by oxygen.
The uniqueness of 1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-(phenylmethyl)- lies in its specific substitution pattern and the resulting chemical and biological properties, which differentiate it from other pyrazole derivatives.
Properties
CAS No. |
125103-43-7 |
|---|---|
Molecular Formula |
C25H23N3O |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-benzyl-N,5-dimethyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C25H23N3O/c1-19-23(25(29)27(2)18-20-12-6-3-7-13-20)24(21-14-8-4-9-15-21)26-28(19)22-16-10-5-11-17-22/h3-17H,18H2,1-2H3 |
InChI Key |
BJUUCLKONVGHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


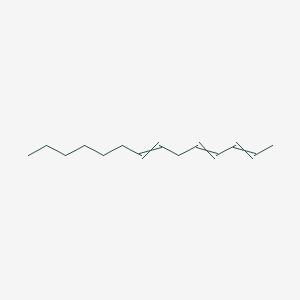
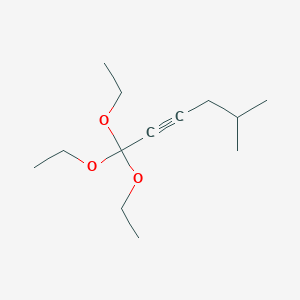

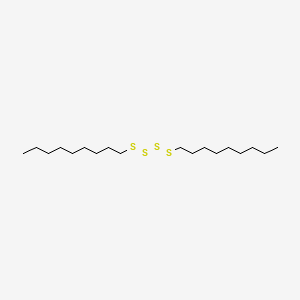

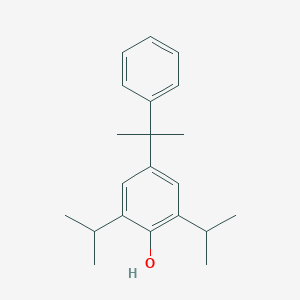
![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
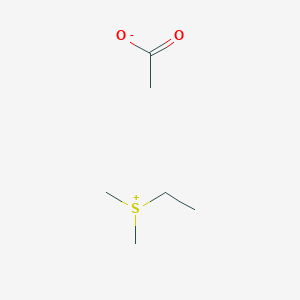
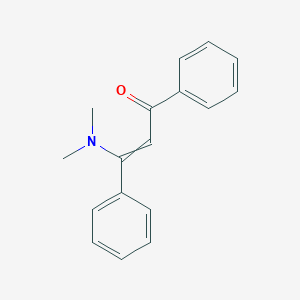
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
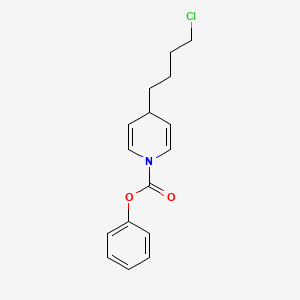

![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)
